Cas no 2149554-04-9 ((1-heptylazetidin-2-yl)methanamine)

(1-Heptylazetidin-2-yl)methanamine is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a heptyl group and an aminomethyl moiety. This structure imparts unique reactivity and potential utility in organic synthesis, particularly in the development of pharmacologically active molecules or as a building block for specialty chemicals. The azetidine ring offers conformational rigidity, while the primary amine functionality allows for further derivatization, making it a versatile intermediate. Its lipophilic heptyl chain may enhance membrane permeability, suggesting applications in medicinal chemistry. The compound’s stability and functional group compatibility make it suitable for exploratory research in drug discovery and materials science. Proper handling under inert conditions is recommended due to its amine reactivity.
(1-heptylazetidin-2-yl)methanamine structure
2149554-04-9 structure
Product name:(1-heptylazetidin-2-yl)methanamine
CAS No:2149554-04-9
MF:C11H24N2
MW:184.321662902832
CID:6570413
PubChem ID:165509149

(1-heptylazetidin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-heptylazetidin-2-yl)methanamine
    • 2149554-04-9
    • EN300-1282093
    • Inchi: 1S/C11H24N2/c1-2-3-4-5-6-8-13-9-7-11(13)10-12/h11H,2-10,12H2,1H3
    • InChI Key: MFNTZQAXIJKFJF-UHFFFAOYSA-N
    • SMILES: N1(CCCCCCC)CCC1CN

Computed Properties

  • Exact Mass: 184.193948774g/mol
  • Monoisotopic Mass: 184.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 2.4

(1-heptylazetidin-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1282093-50mg
(1-heptylazetidin-2-yl)methanamine
2149554-04-9
50mg
$827.0 2023-10-01
Enamine
EN300-1282093-1.0g
(1-heptylazetidin-2-yl)methanamine
2149554-04-9
1g
$0.0 2023-06-07
Enamine
EN300-1282093-5000mg
(1-heptylazetidin-2-yl)methanamine
2149554-04-9
5000mg
$2858.0 2023-10-01
Enamine
EN300-1282093-100mg
(1-heptylazetidin-2-yl)methanamine
2149554-04-9
100mg
$867.0 2023-10-01
Enamine
EN300-1282093-10000mg
(1-heptylazetidin-2-yl)methanamine
2149554-04-9
10000mg
$4236.0 2023-10-01
Enamine
EN300-1282093-2500mg
(1-heptylazetidin-2-yl)methanamine
2149554-04-9
2500mg
$1931.0 2023-10-01
Enamine
EN300-1282093-500mg
(1-heptylazetidin-2-yl)methanamine
2149554-04-9
500mg
$946.0 2023-10-01
Enamine
EN300-1282093-1000mg
(1-heptylazetidin-2-yl)methanamine
2149554-04-9
1000mg
$986.0 2023-10-01
Enamine
EN300-1282093-250mg
(1-heptylazetidin-2-yl)methanamine
2149554-04-9
250mg
$906.0 2023-10-01

Additional information on (1-heptylazetidin-2-yl)methanamine

Recent Advances in the Study of (1-heptylazetidin-2-yl)methanamine (CAS: 2149554-04-9): A Promising Compound in Chemical Biology and Drug Discovery

The compound (1-heptylazetidin-2-yl)methanamine (CAS: 2149554-04-9) has recently emerged as a subject of significant interest in the field of chemical biology and pharmaceutical research. This azetidine derivative, characterized by its unique structural features, has demonstrated potential in various therapeutic applications, particularly in the modulation of biological targets relevant to neurological and metabolic disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic potential.

One of the key areas of investigation has been the compound's interaction with G protein-coupled receptors (GPCRs), a family of membrane proteins that play a critical role in signal transduction. Preliminary data suggest that (1-heptylazetidin-2-yl)methanamine exhibits selective binding affinity for certain GPCR subtypes, which could pave the way for the development of novel therapeutics targeting conditions such as Parkinson's disease and type 2 diabetes. The compound's ability to cross the blood-brain barrier further enhances its potential as a central nervous system (CNS) active agent.

In addition to its receptor-binding properties, recent synthetic chemistry efforts have focused on optimizing the compound's pharmacokinetic profile. Researchers have explored various modifications to the heptyl side chain and the azetidine ring to improve metabolic stability and bioavailability. These efforts have yielded several analogs with enhanced in vivo efficacy, as demonstrated in preclinical models. Notably, one such analog has shown promising results in reducing neuroinflammation in a murine model of multiple sclerosis, suggesting potential applications in autoimmune and neurodegenerative diseases.

The safety profile of (1-heptylazetidin-2-yl)methanamine has also been a subject of recent investigation. Toxicology studies in animal models have indicated a favorable therapeutic index, with no significant adverse effects observed at pharmacologically relevant doses. However, further studies are needed to fully characterize its long-term safety and potential drug-drug interactions. These findings underscore the compound's potential as a lead candidate for further drug development.

Looking ahead, the research community anticipates that (1-heptylazetidin-2-yl)methanamine and its derivatives will continue to be a focus of intensive study. Ongoing efforts are directed toward understanding its structure-activity relationships, identifying novel biological targets, and advancing the most promising analogs into clinical trials. The compound's unique chemical scaffold and demonstrated biological activity position it as a valuable tool for both basic research and therapeutic development in the chemical biology and pharmaceutical sciences.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd